

# Introduction: The Significance of the Chromanone Scaffold

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## Compound of Interest

Compound Name: 8-Iodo-4-Chromanone

CAS No.: 101713-87-5

Cat. No.: B564086

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The chroman-4-one framework is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure serves as a versatile scaffold in medicinal chemistry, enabling the spatial presentation of functional groups in a well-defined manner. This has led to the development of chromanone derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The introduction of a halogen, specifically iodine, at the C-8 position of the chromanone ring, creates **8-Iodo-4-Chromanone**. This modification is of significant strategic importance. The iodine atom not only modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serves as a versatile synthetic handle for further elaboration through reactions like palladium-catalyzed cross-coupling, enabling the construction of more complex molecular architectures.[4][5]

## Core Properties of 8-Iodo-4-Chromanone

Property	Value	Source
IUPAC Name	8-iodo-2,3-dihydrochromen-4-one	[6]
CAS Number	101713-87-5	[6][7][8]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IO <sub>2</sub>	[6][7]
Molecular Weight	274.06 g/mol	[6]
Appearance	Typically a solid	N/A
Boiling Point	359.14 °C at 760 mmHg	[6]
Density	1.879 g/cm <sup>3</sup>	[6]

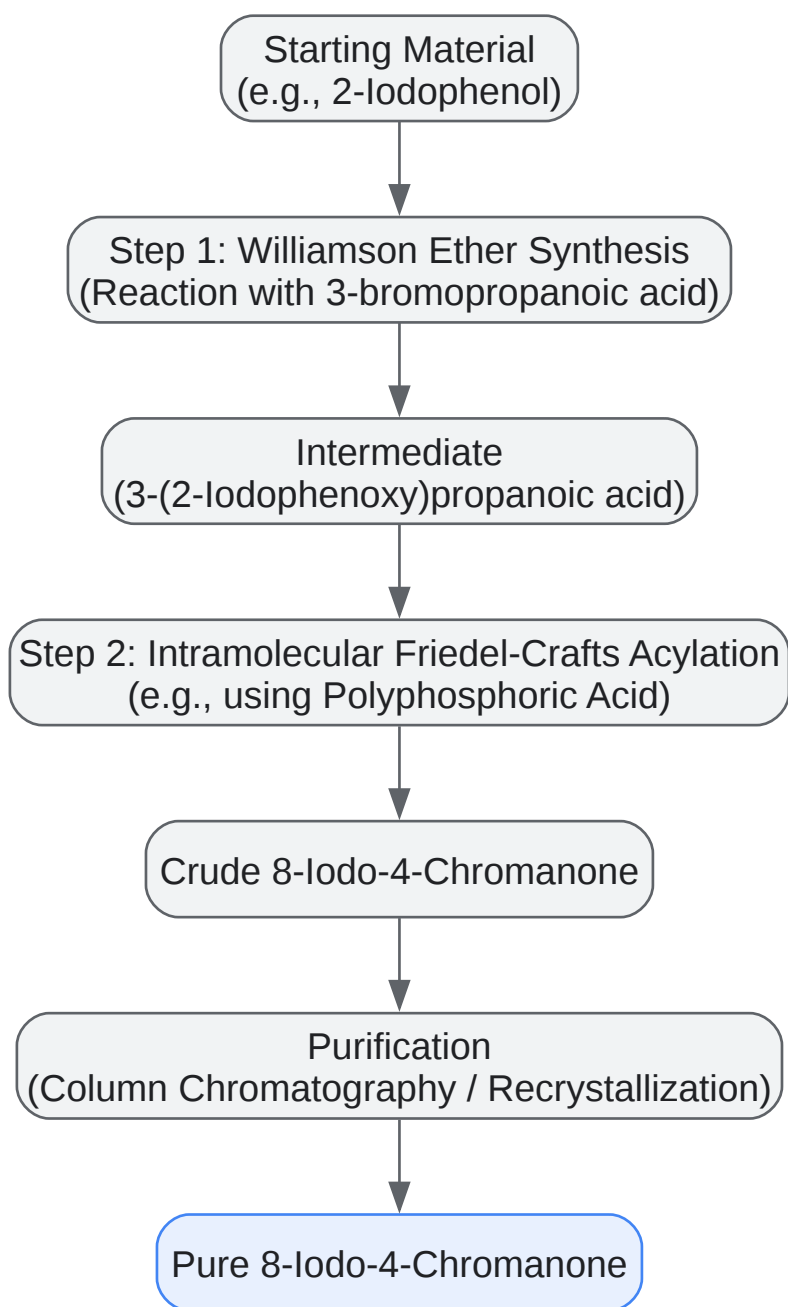
## Chemical Structure of 8-Iodo-4-Chromanone

Caption: Chemical structure of **8-Iodo-4-Chromanone**.

## Synthesis and Purification Workflow

The synthesis of substituted 4-chromanones can be achieved through various routes, often involving the cyclization of phenolic precursors.[9][10] For **8-Iodo-4-Chromanone**, a logical approach involves the intramolecular cyclization of a suitably substituted o-iodophenoxypropanoic acid.

## Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of **8-Iodo-4-Chromanone**.

## Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative method. All procedures should be conducted by trained personnel in a well-ventilated fume hood.

- Ether Formation:
  - To a solution of 2-iodophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate ( $K_2CO_3$ ). The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide.
  - Add ethyl 3-bromopropionate dropwise to the reaction mixture. The phenoxide will displace the bromide in an  $S_N2$  reaction (Williamson ether synthesis) to form ethyl 3-(2-iodophenoxy)propanoate.
  - Heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
  - After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
- Saponification:
  - Hydrolyze the resulting ester to the corresponding carboxylic acid using an aqueous base (e.g., NaOH or KOH) in an alcohol solvent like ethanol.
  - Heat the mixture to facilitate the saponification.
  - After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the 3-(2-iodophenoxy)propanoic acid.
  - Collect the solid product by filtration.
- Cyclization (Intramolecular Friedel-Crafts Acylation):
  - Add the dried 3-(2-iodophenoxy)propanoic acid to a dehydrating/activating agent such as polyphosphoric acid (PPA) or Eaton's reagent. These agents act as both solvent and catalyst, promoting the formation of an acylium ion intermediate.
  - Heat the mixture (e.g., 80-100 °C) to drive the intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the acylium ion, leading to ring closure.

- Pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the crude **8-Iodo-4-Chromanone**.
- Purification:
  - Collect the crude solid by filtration.
  - Purify the product using flash column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., hexane/ethyl acetate). This separates the desired product from starting materials and side products based on polarity.
  - Alternatively, recrystallization from a suitable solvent (e.g., ethanol) can be used to obtain a highly pure, crystalline product.

## In-Depth Structural Analysis

Confirming the identity and purity of **8-Iodo-4-Chromanone** requires a multi-technique spectroscopic approach. Each method provides unique and complementary pieces of the structural puzzle.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

[\[11\]](#)[\[12\]](#)

<sup>1</sup>H NMR Spectroscopy (Predicted Data in CDCl<sub>3</sub>): The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-5	~7.80	dd	J $\approx$ 7.8, 1.5	Deshielded by the adjacent carbonyl group and ortho-coupled to H-6.
H-7	~7.60	dd	J $\approx$ 7.8, 1.5	Ortho-coupled to H-6; deshielded by the iodine atom.
H-6	~7.10	t	J $\approx$ 7.8	Coupled to both H-5 and H-7.
H-2 (CH <sub>2</sub> )	~4.60	t	J $\approx$ 6.5	Adjacent to the ether oxygen, resulting in a downfield shift. Coupled to H-3.
H-3 (CH <sub>2</sub> )	~2.85	t	J $\approx$ 6.5	Adjacent to the carbonyl group. Coupled to H-2.

<sup>13</sup>C NMR Spectroscopy (Predicted Data in CDCl<sub>3</sub>): The carbon spectrum will confirm the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift ( $\delta$ , ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-4 (C=O) | ~191 | Typical chemical shift for a ketone carbonyl in a conjugated system. | | C-8a | ~160 | Quaternary carbon adjacent to the ether oxygen. | | C-7 | ~139 | Aromatic CH deshielded by the adjacent iodine. | | C-5 | ~128 | Aromatic CH. | | C-6 | ~122 | Aromatic CH. | | C-4a | ~121 | Quaternary aromatic carbon. | | C-8 | ~92 | Aromatic carbon directly bonded to iodine (ipso-carbon), showing a significant upfield shift. | | C-2 (CH<sub>2</sub>) | ~67 | Aliphatic carbon adjacent to the ether oxygen. | | C-3 (CH<sub>2</sub>) | ~37 | Aliphatic carbon adjacent to the carbonyl group. |

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule.<sup>[13]</sup>

- **Molecular Ion (M<sup>+</sup>):** In an electron ionization (EI) mass spectrum, **8-Iodo-4-Chromanone** is expected to show a strong molecular ion peak at  $m/z = 274$ .
- **Isotopic Pattern:** The presence of iodine (<sup>127</sup>I is 100% abundant) will not result in a complex isotopic pattern for the molecular ion itself.
- **High-Resolution MS (HRMS):** This technique can confirm the elemental formula. The calculated exact mass for C<sub>9</sub>H<sub>7</sub>IO<sub>2</sub> is 273.95451, which can be experimentally verified to within a few parts per million (ppm).<sup>[6]</sup>
- **Fragmentation:** A characteristic fragmentation pathway for chromanones is a Retro-Diels-Alder (RDA) reaction, which would involve the cleavage of the dihydropyranone ring. Another likely fragmentation is the loss of an iodine radical ( $\cdot\text{I}$ , 127 Da), leading to a fragment ion at  $m/z = 147$ .

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~1685 cm <sup>-1</sup>	C=O stretch	Aryl ketone
~1600, ~1470 cm <sup>-1</sup>	C=C stretch	Aromatic ring
~1250 cm <sup>-1</sup>	C-O stretch	Aryl ether

## Safety and Handling

Based on data for related compounds, **8-Iodo-4-Chromanone** should be handled with care.<sup>[14][15]</sup>

- General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[15]
- Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
- Toxicity: While specific data for this compound is limited, related halogenated aromatic compounds can be irritants and may have other toxicological effects. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[14][17]

## Conclusion: A Versatile Tool for Chemical Innovation

**8-Iodo-4-Chromanone** is more than just a substituted heterocycle; it is a strategically designed building block for chemical synthesis and drug discovery. Its structure, confirmed through a suite of spectroscopic techniques, combines the biologically relevant chromanone scaffold with a synthetically versatile iodine handle. Understanding its chemical properties, synthesis, and analytical characterization is fundamental for researchers aiming to leverage this potent molecule in the development of novel therapeutics and advanced materials.

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